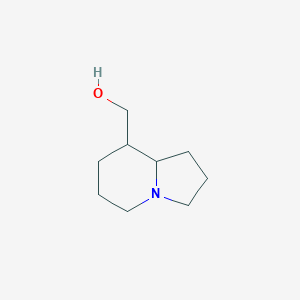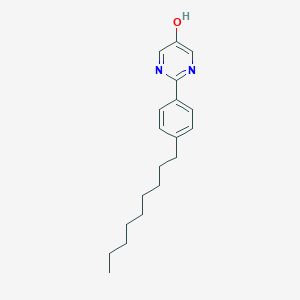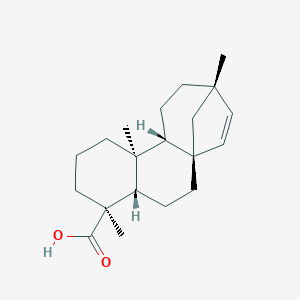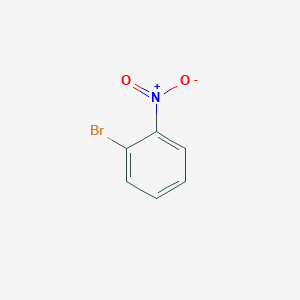
6-ヒドロキシキノリン
概要
説明
6-Hydroxyquinoline (6-HQ) is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is an aromatic heterocyclic compound with a pyridine-like structure and a number of interesting properties. 6-HQ is a colorless, crystalline solid that is soluble in water and a variety of other solvents. It is used in the synthesis of a variety of pharmaceuticals, as an intermediate in the manufacture of dyes, and as a reagent in laboratory experiments. In addition, 6-HQ has been studied for its potential applications in the fields of medicine and biotechnology.
科学的研究の応用
励起状態プロトン移動(ESPT)反応
6-ヒドロキシキノリンは、励起状態プロトン移動(ESPT)反応を探求するための理想的な光酸系です . 6-ヒドロキシキノリンが触媒的Na + 交換型フォージャサイトゼオライトXおよびYに閉じ込められた際の励起状態プロトン移動と再結合は、定常状態とピコ秒時間分解スペクトルを測定することにより探求されてきました .
改変マンニッヒ反応
6-ヒドロキシキノリンと3-ヒドロキシイソキノリンは、N含有ナフトールアナログとして、改変マンニッヒ反応で試験されました . 6-ヒドロキシキノリンの場合、試みられたマンニッヒ反応の結果は、アミン成分によって大きく影響を受けました .
2,6-置換-ベンゾ[d]チアゾールアナログの合成
6-ヒドロキシキノリンは、2,6-置換-ベンゾ[d]チアゾールアナログの合成に使用されました . このアプリケーションは、複雑な有機化合物の合成における6-ヒドロキシキノリンの汎用性を示しています .
2,4-置換-ベンゾ[d]チアゾールアナログの合成
2,6-置換アナログに加えて、6-ヒドロキシキノリンは、2,4-置換-ベンゾ[d]チアゾールアナログの合成にも使用されました . これは、有機合成における化合物の有用性をさらに実証しています .
金属イオンキレート
6-ヒドロキシキノリンの誘導体である8-ヒドロキシキノリンは、最も重要な強力な金属イオンキレート剤の1つです . 神経保護のための鉄キレート剤など、幅広い薬理学的用途を持つ優れたスキャフォールドを表しています
Safety and Hazards
6-Hydroxyquinoline is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
作用機序
Target of Action:
6-Hydroxyquinoline (also known as 6-Quinolinol) is a monohydroxyquinoline compound. While it doesn’t have a single specific target, it exhibits a rich diversity of biological properties.
- Protonation Process and Nucleophilic Attack:
- In certain cases, 6-Hydroxyquinoline undergoes a two-step process. First, it gets protonated, followed by a nucleophilic attack. This results in the formation of a quinone methide intermediate, which plays a role in its biological effects .
- 6-Hydroxyquinoline is an ideal photoacid system for exploring ESPT reactions. It can transfer protons in its excited state, affecting nearby molecules or cellular structures .
- The geminate recombination of 6-hydroxyquinoline in specific environments (such as catalytic zeolites) has been studied using steady-state and picosecond time-resolved spectra .
生化学分析
Biochemical Properties
6-Hydroxyquinoline is known to interact with various enzymes, proteins, and other biomolecules. It is an ideal photoacid system for exploring excited-state proton transfer (ESPT) reactions . The nature of these interactions is largely dependent on the specific biomolecules involved .
Cellular Effects
The effects of 6-Hydroxyquinoline on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of 6-Hydroxyquinoline.
Molecular Mechanism
At the molecular level, 6-Hydroxyquinoline exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action can vary depending on the biological context and the specific biomolecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxyquinoline can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 6-Hydroxyquinoline can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
6-Hydroxyquinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
6-Hydroxyquinoline is transported and distributed within cells and tissues in a manner that can involve transporters or binding proteins. It can also have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 6-Hydroxyquinoline can affect its activity or function. This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
quinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYWMEWYEJLIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206726 | |
| Record name | 6-Hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
580-16-5 | |
| Record name | 6-Hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=580-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-QUINOLINOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinolin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-QUINOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95RU6I7UXL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B46102.png)
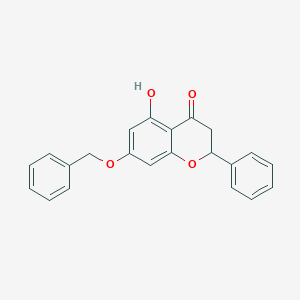
![5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine](/img/structure/B46107.png)
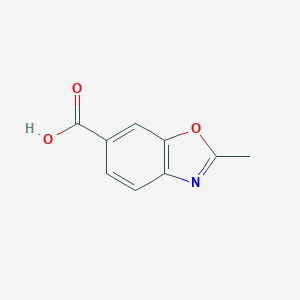
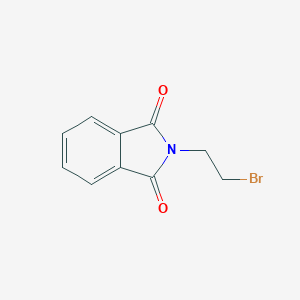


![7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B46119.png)

